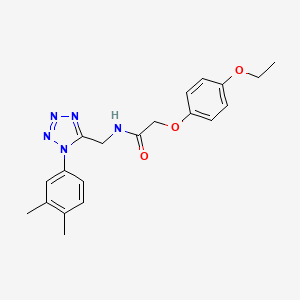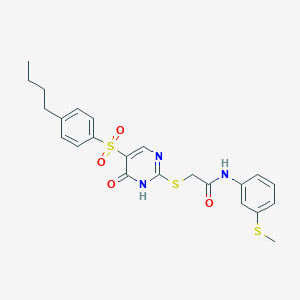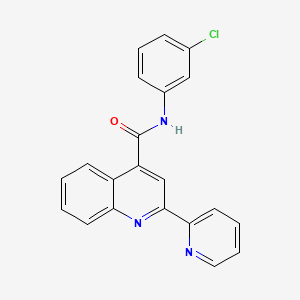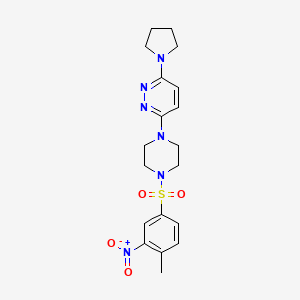
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-(4-ETHOXYPHENOXY)ACETAMIDE is a complex organic compound that features a tetrazole ring, a dimethylphenyl group, and an ethoxyphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-(4-ETHOXYPHENOXY)ACETAMIDE typically involves multiple steps. One common route includes the formation of the tetrazole ring through the reaction of an appropriate nitrile with sodium azide under acidic conditions. The dimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction. The ethoxyphenoxy group is then attached through an etherification reaction using an appropriate phenol derivative and an alkyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
N-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-(4-ETHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy or tetrazole moieties
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
N-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-(4-ETHOXYPHENOXY)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties such as thermal stability or electrical conductivity
Mecanismo De Acción
The mechanism of action of N-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-(4-ETHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize carboxylates. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(3,4-DIMETHYLPHENYL)ACETAMIDE: Similar structure but lacks the tetrazole and ethoxyphenoxy groups.
N-(2,3-DIMETHYLPHENYL)-β-ALANINE: Contains a β-alanine moiety instead of the tetrazole ring.
N-(3,5-DIMETHYLPHENYL)-2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: Contains a triazole ring instead of a tetrazole ring
Uniqueness
The presence of the tetrazole ring in N-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-(4-ETHOXYPHENOXY)ACETAMIDE provides unique binding properties and biological activity compared to similar compounds. The combination of the dimethylphenyl and ethoxyphenoxy groups further enhances its chemical and biological properties .
Propiedades
Fórmula molecular |
C20H23N5O3 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(4-ethoxyphenoxy)acetamide |
InChI |
InChI=1S/C20H23N5O3/c1-4-27-17-7-9-18(10-8-17)28-13-20(26)21-12-19-22-23-24-25(19)16-6-5-14(2)15(3)11-16/h5-11H,4,12-13H2,1-3H3,(H,21,26) |
Clave InChI |
BGQOBLLXLLNFSC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,7-bis(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259152.png)
![7-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259163.png)
![2-Chloro-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11259171.png)
![prop-2-en-1-yl {[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B11259173.png)
![N-(2-chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259181.png)

![1-(2,4-dimethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11259186.png)

![N-(2-methoxyethyl)-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B11259197.png)
![2-({7-Oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-phenylacetamide](/img/structure/B11259206.png)

![3,4-Diethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11259224.png)
![ethyl 3-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11259233.png)
